molecular formula C23H24O10 B14453188 Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- CAS No. 78546-42-6

Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-

Cat. No.: B14453188
CAS No.: 78546-42-6
M. Wt: 460.4 g/mol
InChI Key: YPJWABQCTZDBKX-UHFFFAOYSA-N
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Description

Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- typically involves the reaction of 1,3-propanediol with 4-hydroxybenzoic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives .

Scientific Research Applications

Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing biochemical pathways. These interactions are often mediated by the aromatic rings and ether linkages, which facilitate binding to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- is unique due to its specific combination of aromatic rings, ether linkages, and butanedioic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

78546-42-6

Molecular Formula

C23H24O10

Molecular Weight

460.4 g/mol

IUPAC Name

2-[4-[3-[4-(1,2-dicarboxyethyl)phenoxy]propoxy]phenyl]butanedioic acid

InChI

InChI=1S/C23H24O10/c24-20(25)12-18(22(28)29)14-2-6-16(7-3-14)32-10-1-11-33-17-8-4-15(5-9-17)19(23(30)31)13-21(26)27/h2-9,18-19H,1,10-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31)

InChI Key

YPJWABQCTZDBKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)OCCCOC2=CC=C(C=C2)C(CC(=O)O)C(=O)O

Origin of Product

United States

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